molecular formula C18H22ClNO B14932292 N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide

Cat. No.: B14932292
M. Wt: 303.8 g/mol
InChI Key: UOSVJHJBTUIIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide: is a chemical compound that features an adamantane moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide typically involves the reaction of adamantane derivatives with chlorophenyl acetamide under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-chlorophenylamine to form the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds. The chlorophenyl group can interact with various biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:

    N-(Adamantan-1-YL)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(Adamantan-1-YL)-2-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of chlorine.

    N-(Adamantan-1-YL)-2-(4-bromophenyl)acetamide: Features a bromine atom in place of chlorine.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the varying substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

N-(1-adamantyl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C18H22ClNO/c19-16-3-1-12(2-4-16)8-17(21)20-18-9-13-5-14(10-18)7-15(6-13)11-18/h1-4,13-15H,5-11H2,(H,20,21)

InChI Key

UOSVJHJBTUIIBM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.